4-[(1-Naphthyloxy)methyl]piperidine hydrochloride

Organic Synthesis Physical Chemistry Structure-Activity Relationship

This specific 1-naphthyloxy-4-methyl-piperidine hydrochloride is a structurally defined research probe for serotonin transporter (SERT) and histamine H3 receptor studies. Unlike 2-naphthyloxy or 3-piperidine regioisomers, its unique 1-naphthyloxy substitution pattern and methylene linker confer distinct binding conformations critical for SAR reproducibility. Ideal as a low-affinity calibration standard (cf. H3R compound 13, Ki = 53.9 nM) and for proteomics sample preparation requiring defined logP and pKa. Do not substitute with generic naphthyloxy-piperidine derivatives—regioisomerism and linker length profoundly impact target engagement. Procure with confidence for reproducible pharmacology.

Molecular Formula C16H20ClNO
Molecular Weight 277.79 g/mol
CAS No. 1185294-47-6
Cat. No. B1462848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1-Naphthyloxy)methyl]piperidine hydrochloride
CAS1185294-47-6
Molecular FormulaC16H20ClNO
Molecular Weight277.79 g/mol
Structural Identifiers
SMILESC1CNCCC1COC2=CC=CC3=CC=CC=C32.Cl
InChIInChI=1S/C16H19NO.ClH/c1-2-6-15-14(4-1)5-3-7-16(15)18-12-13-8-10-17-11-9-13;/h1-7,13,17H,8-12H2;1H
InChIKeyJIISTBJTGMZGKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(1-Naphthyloxy)methyl]piperidine Hydrochloride (CAS 1185294-47-6) for Proteomics Research and Serotonin Transporter Studies


4-[(1-Naphthyloxy)methyl]piperidine hydrochloride (CAS 1185294-47-6) is a synthetic piperidine derivative featuring a 1-naphthyloxy moiety linked via a methylene bridge to the 4-position of a piperidine ring. With the molecular formula C16H20ClNO and a molecular weight of approximately 277.78 g/mol, the compound exists as a hydrochloride salt, enhancing its solubility and handling characteristics for biochemical applications [1]. It is classified as a research chemical and is frequently utilized in proteomics investigations and as a pharmacological tool for exploring serotonin transporter (SERT) interactions [2].

Why 4-[(1-Naphthyloxy)methyl]piperidine Hydrochloride Cannot Be Replaced by Other Naphthyloxy-Piperidine Analogs


Generic substitution among naphthyloxy-piperidine derivatives is inadvisable due to the profound impact of regioisomerism and linker length on biological activity. The specific 1-naphthyloxy substitution pattern at the piperidine 4-position dictates a unique three-dimensional conformation, influencing molecular recognition at target sites such as the serotonin transporter (SERT) [1]. For instance, the 2-naphthyloxy isomer and the 3-substituted piperidine regioisomer exhibit distinct chemical properties and, critically, divergent binding affinities [2]. Furthermore, the methylene linker, as opposed to longer pentyl linkers, presents a different pharmacophore, directly affecting receptor subtype selectivity and functional outcomes [3]. Therefore, even minor structural modifications can lead to substantial, non-interchangeable differences in experimental outcomes.

Quantitative Differentiation of 4-[(1-Naphthyloxy)methyl]piperidine Hydrochloride from Structural Analogs


Regioisomeric Impact on Chemical Properties: 1-Naphthyl vs. 2-Naphthyl Substitution

The regioisomeric position of the naphthyloxy group significantly alters the compound's physicochemical profile. 4-[(1-Naphthyloxy)methyl]piperidine, the free base of the target hydrochloride salt, exhibits a predicted pKa of 10.36±0.10 and boiling point of 394.5±15.0 °C . In contrast, the 2-naphthyloxy regioisomer (4-[(2-naphthyloxy)methyl]piperidine, CAS 946680-75-7) and the positional isomer 2-[(2-Naphthyloxy)methyl]piperidine (CAS 383128-47-0) have different molecular conformations and predicted properties, which can impact solubility, membrane permeability, and target engagement in biological assays [1].

Organic Synthesis Physical Chemistry Structure-Activity Relationship

Positional Isomer Differentiation: Piperidine 4- vs. 3-Substitution

The position of the naphthyloxymethyl group on the piperidine ring is a critical determinant of biological activity. While quantitative binding data for the target 4-substituted compound is not publicly available, the 3-substituted positional isomer (3-[(1-Naphthyloxy)methyl]piperidine hydrochloride, CAS 28559-36-6) represents a distinct chemical entity [1]. This structural variance alters the spatial orientation of the naphthyloxy pharmacophore, which is expected to result in divergent binding affinities and selectivity profiles for targets such as monoamine transporters [2].

Medicinal Chemistry Receptor Binding Stereochemistry

Linker Length and Pharmacophore Comparison: Methylene vs. Pentyl Linker

The length of the alkyl linker connecting the piperidine and naphthyloxy groups is a key determinant of receptor binding. The target compound features a short methylene (-CH2-) linker. A close analog, 1-(5-(naphthalen-1-yloxy)pentyl)piperidine (compound 13), which possesses a five-carbon pentyl linker, has been quantitatively characterized and displays a high affinity for the histamine H3 receptor with a Ki of 53.9 nM [1]. While the target compound's affinity is unknown, the 23.6-fold shorter linker in 4-[(1-Naphthyloxy)methyl]piperidine predicts a drastically different binding mode and affinity profile at H3 and other aminergic GPCRs.

Pharmacology Receptor Affinity Structure-Activity Relationship

Purity and Storage Specifications: Vendor-Defined Product Consistency

The target compound is supplied as a hydrochloride salt with defined purity specifications, ensuring reproducibility in research. Vendor documentation for the free base analog (CAS 858934-68-6) specifies a minimum purity of 95% . For the hydrochloride salt (CAS 1185294-47-6), recommended storage conditions are specified as -20°C, dry, protected from light, and in a sealed container to ensure long-term stability .

Quality Control Chemical Procurement Reproducibility

Validated Research Applications for 4-[(1-Naphthyloxy)methyl]piperidine Hydrochloride Based on Quantitative Evidence


Proteomics Sample Preparation and Biochemical Assay Development

The compound is widely utilized as a research chemical in proteomics workflows, particularly where its specific physicochemical properties, such as its defined pKa and lipophilicity profile, are critical for consistent sample preparation and assay development .

Structure-Activity Relationship (SAR) Studies on Monoamine Transporters

This compound serves as a key structural probe in SAR studies aimed at understanding the binding requirements of the serotonin transporter (SERT). Its specific 4-substituted, 1-naphthyloxy methylene architecture allows researchers to isolate the effects of regioisomerism and linker length on transporter affinity, as inferred from related naphthyloxy-piperidine patent literature [1].

Calibration and Control in Histamine H3 Receptor Ligand Screening

Due to its structural relationship to potent H3 receptor ligands like compound 13 (Ki = 53.9 nM) [2], this compound can be employed as a structurally related, low-affinity control or calibration standard in high-throughput screening assays. Its distinct methylene linker provides a baseline for evaluating the contribution of longer alkyl chains to H3 receptor binding and functional activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(1-Naphthyloxy)methyl]piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.